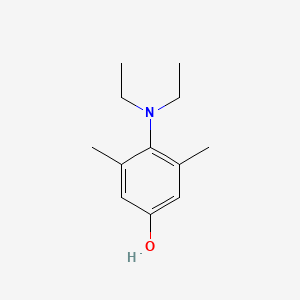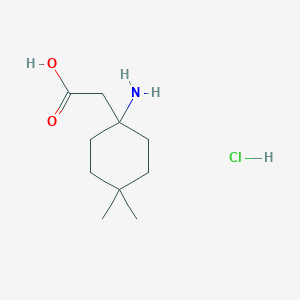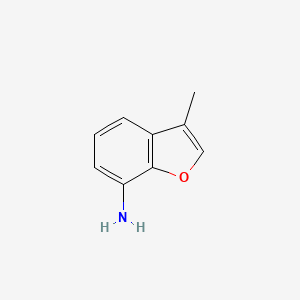
5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of butyl and ethyl substituents at the 5th and 4th positions, respectively, and a thiol group at the 3rd position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One common approach involves the cyclization of hydrazides with isothiocyanates. For instance, the reaction of butyl hydrazide with ethyl isothiocyanate under acidic conditions can yield the desired triazole compound. Another method involves the use of amidrazones and aldehydes in the presence of ceric ammonium nitrate as a catalyst, which facilitates oxidative cyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-induced cyclodehydration and environmentally benign solvents like polyethylene glycol can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with unique properties, such as luminescent polymers.
Mecanismo De Acción
The mechanism of action of 5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or enzyme activity.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Anti-inflammatory Activity: The compound can modulate the production of inflammatory mediators and cytokines, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,2,4-triazole-3-thiol: Lacks the butyl and ethyl substituents but shares the triazole and thiol functionalities.
5-methyl-4-ethyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a butyl group.
5-butyl-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both butyl and ethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
Propiedades
Número CAS |
66921-12-8 |
|---|---|
Fórmula molecular |
C8H15N3S |
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
3-butyl-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3S/c1-3-5-6-7-9-10-8(12)11(7)4-2/h3-6H2,1-2H3,(H,10,12) |
Clave InChI |
RNTBONALRZIWJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NNC(=S)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)
![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)






